molecular formula C10H9ClN2S B12003947 n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine CAS No. 90797-71-0

n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine

Cat. No.: B12003947
CAS No.: 90797-71-0
M. Wt: 224.71 g/mol
InChI Key: OSACOEMXJXFBLV-UHFFFAOYSA-N
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Description

n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine: is an organic compound that features a pyridine ring substituted with an amine group and a thiophene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carbaldehyde and 2-aminopyridine.

    Formation of Intermediate: The 5-chlorothiophene-2-carbaldehyde undergoes a condensation reaction with 2-aminopyridine in the presence of a suitable base, such as sodium hydride, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the thiophene ring or the pyridine ring.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom on the thiophene ring is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under conditions that facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene or pyridine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may act on specific biological targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In the case of anticancer activity, it might induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    n-[(5-Bromothiophen-2-yl)methyl]pyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.

    n-[(5-Methylthiophen-2-yl)methyl]pyridin-2-amine: Similar structure but with a methyl group instead of chlorine.

    n-[(5-Fluorothiophen-2-yl)methyl]pyridin-2-amine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-9-5-4-8(14-9)7-13-10-3-1-2-6-12-10/h1-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSACOEMXJXFBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297893
Record name n-[(5-chlorothiophen-2-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90797-71-0
Record name NSC118986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-[(5-chlorothiophen-2-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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